molecular formula C10H21NO2 B3196087 4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine CAS No. 951625-96-0

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B3196087
CAS No.: 951625-96-0
M. Wt: 187.28 g/mol
InChI Key: FXLAEAXJZOUZNJ-UHFFFAOYSA-N
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Description

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine is a bicyclic amine derivative characterized by a tetrahydro-2H-pyran (oxane) backbone with a tert-butoxymethyl substituent at the 4-position. This compound serves as a versatile building block in organic synthesis, particularly in drug discovery, due to its rigid pyran scaffold and the steric bulk introduced by the tert-butoxy group. It is listed as a discontinued product by CymitQuimica, suggesting specialized or niche applications in medicinal chemistry .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxymethyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)13-8-10(11)4-6-12-7-5-10/h4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLAEAXJZOUZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1(CCOCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676745
Record name 4-(tert-Butoxymethyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951625-96-0
Record name 4-[(1,1-Dimethylethoxy)methyl]tetrahydro-2H-pyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(tert-Butoxymethyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine typically involves the protection of the hydroxyl group in tetrahydropyran followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and amination steps, but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine depends on its specific applicationThese interactions can influence biological pathways or chemical reactions, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Aryl-Substituted Tetrahydro-2H-pyran-4-amine Derivatives

These compounds feature aromatic substituents (e.g., phenyl, fluorophenyl) at the 4-position of the pyran ring. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine 3-(tert-Butyl)phenyl C₁₅H₂₃NO 233.355 High lipophilicity; potential AR antagonist
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine HCl 2-Fluorophenyl C₁₁H₁₅ClFNO 231.69 Enhanced polarity; intermediate in drug synthesis
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine 3-Chlorophenyl C₁₁H₁₄ClNO 211.69 Electrophilic halogen for cross-coupling
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine 3-Bromophenyl C₁₁H₁₄BrNO 256.14 Heavy atom for crystallography or labeling

Key Observations :

  • Synthetic Utility : Halogenated analogs (Cl, Br) are pivotal in Suzuki-Miyaura cross-coupling reactions .

Alkyl- and Ether-Substituted Derivatives

These compounds feature alkyl chains or ether-linked groups:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine tert-Butoxymethyl C₁₀H₂₁NO₂ 187.28 Bulky ether group; lipophilic scaffold
{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine 2-Methoxyethyl C₁₀H₁₉NO₂ 185.27 Ether-linked chain; solubility modulation
2-(Oxan-4-yl)ethan-1-amine 2-Aminoethyl C₇H₁₅NO 129.20 Flexible amine for peptide mimetics

Key Observations :

  • Lipophilicity : The tert-butoxymethyl group in this compound enhances membrane permeability compared to smaller ethers .
  • Solubility : Methoxyethyl substituents improve aqueous solubility, beneficial for pharmacokinetics .

Amine-Modified Derivatives

These compounds feature additional amine groups or N-substitutions:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
N-Methyltetrahydro-2H-pyran-4-amine N-Methyl C₆H₁₃NO 115.17 Reduced basicity; metabolic stability
4-(Aminomethyl)tetrahydro-2H-pyran-4-amine Aminomethyl C₆H₁₄N₂O 130.19 Bifunctional amine for polymer or linker synthesis
(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine Methoxyphenyl + aminomethyl C₁₃H₁₉NO₂ 221.30 Dual functionality for receptor targeting

Key Observations :

  • N-Methylation : Reduces hydrogen-bonding capacity, altering receptor interactions .
  • Bifunctional Amines : Enable conjugation strategies in prodrug design .

Complex Pharmacological Derivatives

Examples from patent literature highlight advanced structures with piperazine or cyclopentyl moieties:

Compound Name (Simplified) Molecular Formula Molecular Weight Key Features Reference
N-Cyclopentyl-piperazine-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.2 M1 receptor modulation; high MW
N-Isopropyl-piperidinyl-pyran-4-amine C₂₅H₃₈N₂O₂ 399.2 Antagonist activity; hydrogenation step

Key Observations :

  • Pharmacological Relevance : These derivatives are tailored for specific targets (e.g., M1 receptors) .
  • Synthetic Complexity : Multi-step syntheses involving coupling, hydrogenation, and purification .

Biological Activity

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, characterization, and biological activity, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with tert-butyl alcohol in the presence of appropriate catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.

Characterization Technique Details
NMR Proton and Carbon NMR confirm the structure.
Mass Spectrometry Provides molecular weight verification.
Infrared Spectroscopy Identifies functional groups present in the compound.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit ALK5 (activin-like kinase 5), which is implicated in tumor growth and fibrosis.

  • ALK5 Inhibition : Compounds similar to this compound have demonstrated IC50 values as low as 25 nM against ALK5, indicating potent inhibitory effects that could translate into therapeutic benefits for cancer treatment .
  • In Vivo Efficacy : In animal models, such as the CT26 xenograft model, administration of these compounds has resulted in significant tumor growth inhibition without apparent toxicity at doses around 30 mg/kg .

The proposed mechanism involves the selective inhibition of TGF-β signaling pathways, which are crucial for tumor progression and metastasis. By blocking ALK5, these compounds disrupt downstream signaling that promotes cancer cell proliferation and survival.

Study 1: Ecteinascidin Derivatives

A study cited the use of novel synthetic ecteinascidins that exhibit potent anti-melanoma activity by suppressing super-enhancer-driven oncogenic transcriptional programs. Although not directly involving this compound, it highlights the relevance of similar structural motifs in developing anticancer agents .

Study 2: Pyrazole Derivatives

Another relevant study synthesized a series of pyrazole derivatives incorporating tetrahydro-2H-pyran structures that were found to inhibit ALK5 effectively. These findings suggest a broader class of compounds sharing similar biological activities, reinforcing the potential applications of this compound in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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